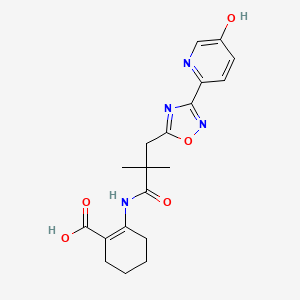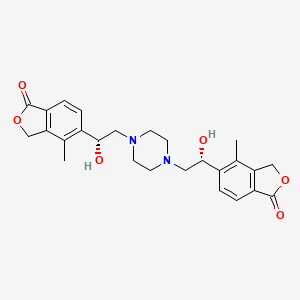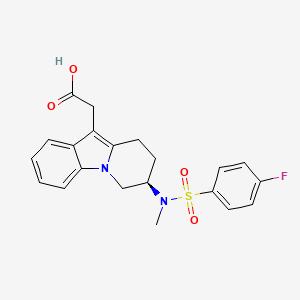
ML380
Descripción general
Descripción
ML380 is a potent, subtype-selective, and brain-penetrant positive allosteric modulator (PAM) of M5 mAChR . It has EC50s of 190 and 610 nM for human and rat M5, respectively . ML380 exhibits moderate selectivity versus the M1 and M3 mAChR subtypes . It could increase the affinity of ACh for the M5 mAChR .
Synthesis Analysis
The synthesis of ML380 was achieved through the application of rapid analog, iterative parallel synthesis . This process efficiently optimized M5 potency to arrive at the most potent M5 PAMs prepared to date . The tool compound 8n (ML380) was demonstrated to have modest CNS penetration .Molecular Structure Analysis
The molecular weight of ML380 is 494.53 . Its formula is C23H25F3N4O3S . The SMILES representation of ML380 is O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N(CC)CC4=CC=CC=C4C(F)(F)F .Chemical Reactions Analysis
ML380 robustly stimulates inositol phosphate (IP) accumulation and Ca2+ mobilization in CHO-hM5 cells . It increases the ACh-stimulated IP accumulation and Ca2+ mobilization in CHO-hM5 cells .Physical And Chemical Properties Analysis
ML380 is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Aplicaciones Científicas De Investigación
1. Machine Learning in Physical Sciences
ML380, as part of machine learning (ML) algorithms, is instrumental in advancing research across various domains in the physical sciences. ML methods, including those akin to ML380, have been effectively applied in particle physics, cosmology, quantum many-body physics, quantum computing, and chemical and material physics. These applications highlight the cross-fertilization between ML and physical sciences, leading to conceptual developments in ML motivated by physical insights and vice versa (Carleo et al., 2019).
2. Advancements in Hematopoietic Research
Research involving ML380-like algorithms extends to the field of hematopoietic progenitors. For instance, studies have examined the impact of cellular microenvironments on the asymmetrical divisions of CD34(+)/CD38(-) cells. These investigations provide insights into the underlying mechanisms of hematopoiesis and potential applications in stem cell research and therapy (Punzel et al., 2003).
3. Role in the NIH Molecular Libraries Initiative
The Molecular Libraries Initiative (MLI) leverages ML technologies, like ML380, to facilitate the use of small molecules in public sector research. This initiative plays a pivotal role in defining gene, cell, and organism function in health and disease, emphasizing the importance of ML in medical research and drug development (Austin et al., 2004).
4. Enhancing Healthcare in Low-Income Countries
Machine learning, including techniques similar to ML380, is increasingly used in clinical and public health research in low and middle-income countries (LMICs). These applications support and advance clinical medicine and public health in LMICs, addressing the unique health profiles and challenges these countries face (Carrillo-Larco et al., 2020).
5. Contributions to Material Science
In material science, ML methods akin to ML380 have been utilized for the design and development of metal–organic frameworks (MOFs). These applications aid in predicting material properties and designing new MOF structures, demonstrating the expansive role of ML in materials research (Chong et al., 2020).
6. Machine Learning in Seismology
ML380-related techniques are also employed in seismology to identify unseen signals and patterns, enhancing our understanding of earthquake dynamics. This application spans areas such as earthquake detection, early warning, and seismic tomography, underscoring the versatility of ML in geoscience (Kong et al., 2018).
Propiedades
Número CAS |
1627138-52-6 |
|---|---|
Nombre del producto |
ML380 |
Fórmula molecular |
C23H25F3N4O3S |
Peso molecular |
494.53 |
Nombre IUPAC |
1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) |
Clave InChI |
FJPQEOQGIZSLES-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ML380; ML 380; ML-380. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



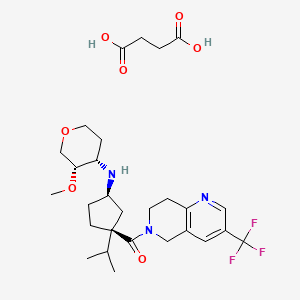
![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)
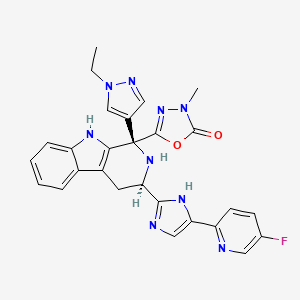


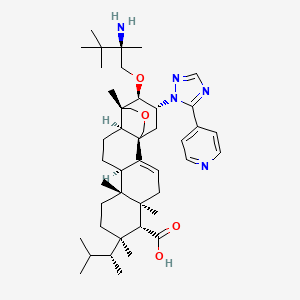

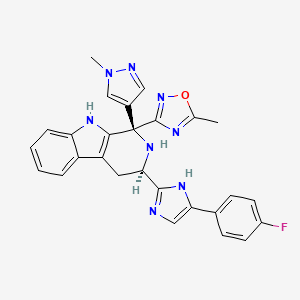
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
